molecular formula C10H10ClNO B11957921 N-(4-chlorophenyl)cyclopropanecarboxamide CAS No. 14372-01-1

N-(4-chlorophenyl)cyclopropanecarboxamide

Cat. No.: B11957921
CAS No.: 14372-01-1
M. Wt: 195.64 g/mol
InChI Key: YIFUPROJAQGGGQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C10H10ClNO It is a derivative of cyclopropanecarboxamide, where the amide nitrogen is substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)cyclopropanecarboxamide typically involves the reaction of 4-chloroaniline with cyclopropanecarboxylic acid or its derivatives. One common method is the condensation reaction between 4-chloroaniline and cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 4-chlorobenzoic acid derivatives.

    Reduction: Formation of N-(4-chlorophenyl)cyclopropylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-chlorophenyl)cyclopropanecarboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)cyclopropanecarboxamide exerts its effects depends on its interaction with specific molecular targets. The cyclopropane ring and the amide group can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide
  • N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
  • N-(2-chloro-4-fluorophenyl)-2-thiophenecarboxamide

Uniqueness: N-(4-chlorophenyl)cyclopropanecarboxamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

14372-01-1

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

N-(4-chlorophenyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H10ClNO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13)

InChI Key

YIFUPROJAQGGGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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